molecular formula C19H21N3O2S B3852611 [6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B3852611
M. Wt: 355.5 g/mol
InChI Key: DCHBITBRCGBTKA-HNNXBMFYSA-N
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Description

[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the formation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the 4-ethylphenyl group and the pyrrolidin-1-ylmethanone moiety. Common reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, [6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is studied for its potential biological activity. It may interact with various biomolecules, making it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as:

  • [6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
  • [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

Uniqueness

The uniqueness of [6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-2-13-5-7-14(8-6-13)16-10-22-17(12-25-19(22)20-16)18(24)21-9-3-4-15(21)11-23/h5-8,10,12,15,23H,2-4,9,11H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHBITBRCGBTKA-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCCC4CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCC[C@H]4CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 4
[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

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